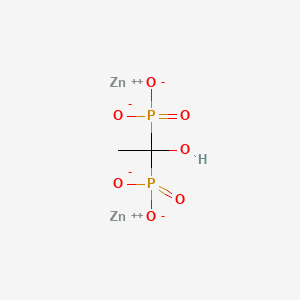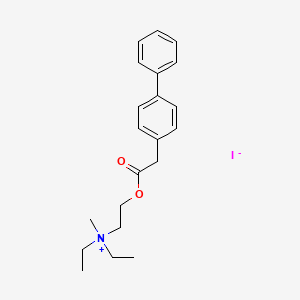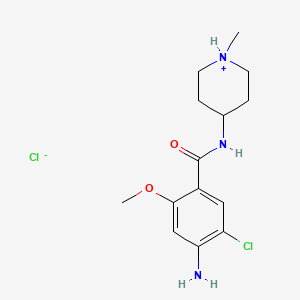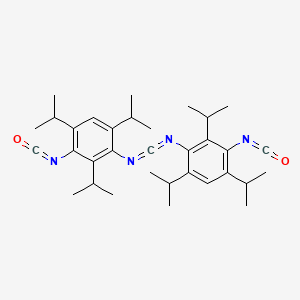
Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide typically involves the reaction of 2,4,6-triisopropylphenyl isocyanate with a carbodiimide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The isocyanate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions with amines can produce urea derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide involves its reactivity with various functional groups. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis(2,4,6-triisopropyl-3-isocyanatophenyl)carbodiimide include:
- Bis(2,4,6-triisopropylphenyl) disulfide
- Bis(2,4,6-triisopropylphenyl) disulfane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of isocyanate and carbodiimide functional groups. This dual functionality provides it with a wide range of reactivity and applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68083-39-6 |
|---|---|
Molekularformel |
C33H44N4O2 |
Molekulargewicht |
528.7 g/mol |
InChI |
InChI=1S/C33H44N4O2/c1-18(2)24-13-26(20(5)6)32(36-16-38)28(22(9)10)30(24)34-15-35-31-25(19(3)4)14-27(21(7)8)33(37-17-39)29(31)23(11)12/h13-14,18-23H,1-12H3 |
InChI-Schlüssel |
ZVVVXWVFRZDTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1N=C=NC2=C(C(=C(C=C2C(C)C)C(C)C)N=C=O)C(C)C)C(C)C)N=C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


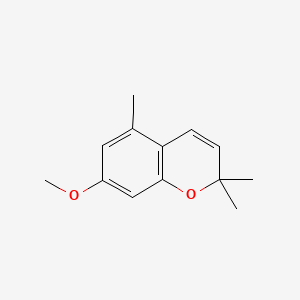
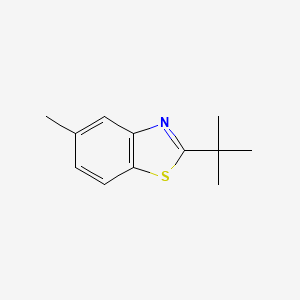
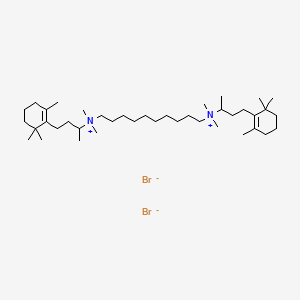
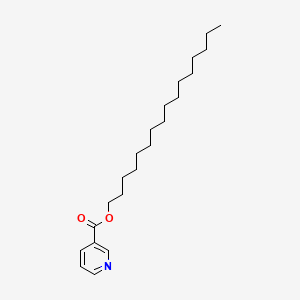
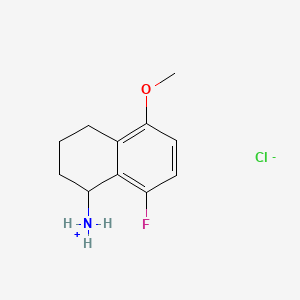
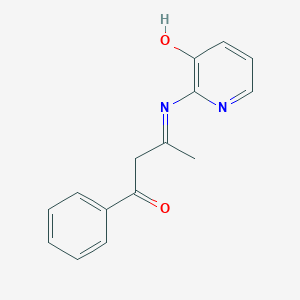

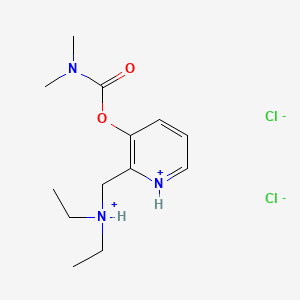
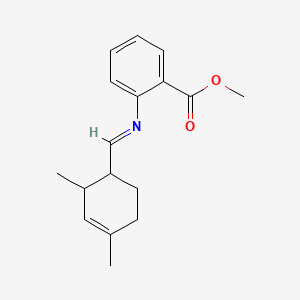
![N-(5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13786059.png)
